molecular formula C12H20O B13640022 1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol CAS No. 85933-10-4

1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol

Katalognummer: B13640022
CAS-Nummer: 85933-10-4
Molekulargewicht: 180.29 g/mol
InChI-Schlüssel: HCPOYBYENQYVTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol is a chemical compound with the molecular formula C12H20O It is characterized by the presence of an ethynyl group attached to a cyclohexanol ring, which is further substituted with four methyl groups

Vorbereitungsmethoden

The synthesis of 1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3,3,5,5-tetramethylcyclohexanone with ethynylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, especially in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol can be compared with similar compounds such as:

    1-Ethynyl-1-cyclohexanol: This compound lacks the additional methyl groups, making it less sterically hindered and potentially more reactive.

    3,5-Dimethyl-1-hexyn-3-ol: This compound has a similar ethynyl group but differs in the cyclohexanol ring structure. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Eigenschaften

CAS-Nummer

85933-10-4

Molekularformel

C12H20O

Molekulargewicht

180.29 g/mol

IUPAC-Name

1-ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol

InChI

InChI=1S/C12H20O/c1-6-12(13)8-10(2,3)7-11(4,5)9-12/h1,13H,7-9H2,2-5H3

InChI-Schlüssel

HCPOYBYENQYVTB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(C1)(C#C)O)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.